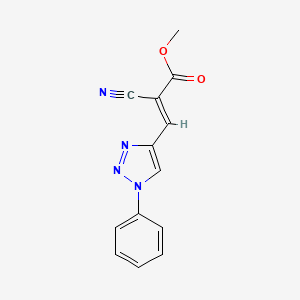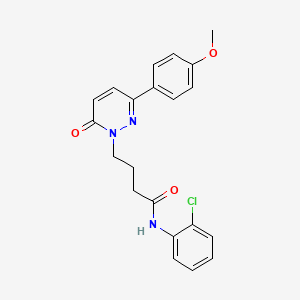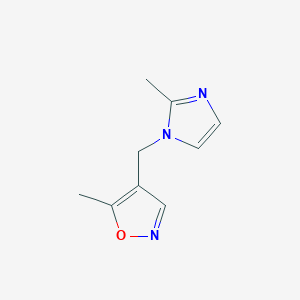
(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains a piperidine ring and a thiophene ring, both of which are common structures in many pharmaceutical compounds . The piperidine ring is a six-membered ring with one nitrogen atom, and the thiophene ring is a five-membered ring with one sulfur atom .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. For instance, the piperidine ring is known to participate in various chemical reactions, including substitutions and additions .Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibition and Anti-Melanogenesis
This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme critical in the process of melanogenesis, the production of melanin in the skin. Inhibitors of tyrosinase are sought after for their ability to treat hyperpigmentation disorders. The thiophene derivative exhibits strong competitive inhibition activity against mushroom tyrosinase, which could be beneficial in developing therapeutic agents for conditions like melasma and age spots .
Anti-Inflammatory Applications
Thiophene derivatives have been reported to possess anti-inflammatory properties. This makes them valuable in the research for new anti-inflammatory drugs, which can be used to treat a variety of conditions such as arthritis, asthma, and inflammatory bowel disease. The specific structure of (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone could be explored for its efficacy in reducing inflammation .
Antipsychotic and Anti-Anxiety Potential
Compounds containing the thiophene nucleus have been found to have antipsychotic and anti-anxiety effects. This suggests that our compound of interest could be investigated for its potential use in treating psychiatric disorders such as schizophrenia and generalized anxiety disorder .
Antifungal and Antimicrobial Activity
The thiophene core is known to contribute to antifungal and antimicrobial activity. This application is crucial in the development of new antibiotics and antifungals, especially in the face of rising antibiotic resistance. The compound could be part of studies aimed at combating infectious diseases caused by bacteria and fungi .
Antioxidant Properties
Thiophene derivatives can also serve as antioxidants. These compounds can neutralize free radicals, potentially reducing oxidative stress and preventing cell damage. This property is significant for research into diseases that are caused or exacerbated by oxidative stress, such as neurodegenerative diseases .
Kinase Inhibition and Anti-Cancer Research
Kinase inhibitors are an important class of drugs in the treatment of cancer. The structure of thiophene derivatives has been associated with kinase inhibiting activity, which means that (2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone could be researched for its potential to act as an anti-cancer agent by inhibiting specific kinases involved in tumor growth and proliferation .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-15-6-3-5-14(17(15)22-2)18(20)19-10-8-13(9-11-19)16-7-4-12-23-16/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCVYXJRKCMLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate](/img/structure/B2867840.png)
![2,6-difluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2867842.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2867844.png)
![(3-Fluoro-4-methoxyphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2867846.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2867851.png)

![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2867855.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2867858.png)
![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride](/img/structure/B2867859.png)